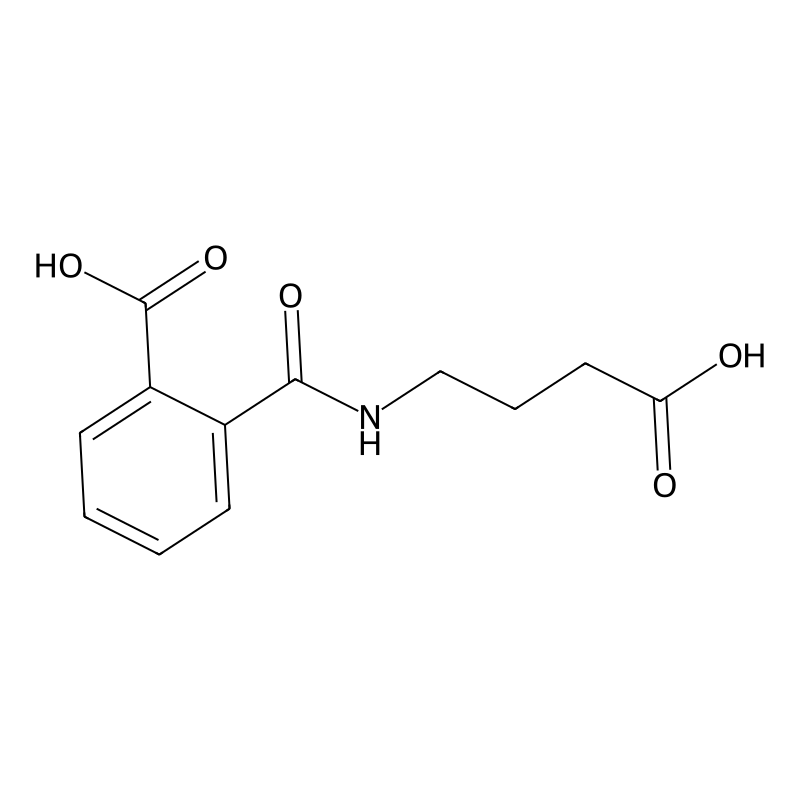

2-((3-Carboxypropyl)carbamoyl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Corrosion Inhibition

Field: Materials Science

Application: This compound has been investigated as a corrosion inhibitor for AISI 316 stainless steel in hydrochloric acid medium.

Chemical Synthesis

Field: Organic Chemistry

Application: It has been used in the synthesis of carboxamide-phthalide through an oxidative contraction ring rearrangement.

Results: The result was the successful synthesis of carboxamide-phthalide.

Biological Activities

Field: Biochemistry

Medical Applications

Field: Medicine

Chemical Properties

Field: Chemistry

Application: The compound has several chemical properties that could make it useful in various applications.

Physicochemical Properties

2-((3-Carboxypropyl)carbamoyl)benzoic acid is a compound characterized by its unique molecular structure, which includes a benzoic acid moiety and a carboxypropyl carbamate group. Its IUPAC name reflects its complex architecture, which consists of a benzene ring substituted with a carboxypropyl group attached via a carbamoyl linkage. The molecular formula for this compound is , and it has a molecular weight of approximately 251.24 g/mol. The compound is classified under various chemical databases with the CAS number 3130-76-5, and its InChI Key is LENIZMSGCFPTBO-UHFFFAOYSA-N, indicating its specific chemical identity.

- Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The amide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines and alcohols react under acidic or basic conditions.

The major products formed from these reactions include carboxylate salts from oxidation, amines or alcohols from reduction, and various substituted amides or esters from substitution reactions.

Research indicates that 2-((3-Carboxypropyl)carbamoyl)benzoic acid may exhibit biological activity through its interaction with specific molecular targets and pathways. It is believed to modulate the activity of enzymes and receptors involved in metabolic processes, potentially influencing neurological functions. Its therapeutic implications are being explored, particularly in the context of treating neurological disorders.

The synthesis of 2-((3-Carboxypropyl)carbamoyl)benzoic acid typically involves the reaction of phthalic anhydride with 4-aminobutyric acid. This reaction is carried out in the presence of a solvent such as acetic acid under reflux conditions. After the reaction, the product is purified through recrystallization to achieve high yield and purity. Industrial production methods may involve scaling up these synthetic routes with appropriate adjustments to ensure efficiency.

2-((3-Carboxypropyl)carbamoyl)benzoic acid has several applications across various fields:

- Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

- Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active compounds.

- Medicine: Investigations are ongoing regarding its therapeutic effects, particularly in treating neurological disorders.

- Industry: It is utilized in the production of specialty chemicals and materials.

Several compounds share structural similarities with 2-((3-Carboxypropyl)carbamoyl)benzoic acid:

| Compound Name | Structural Features |

|---|---|

| N-phthaloyl-4-aminobutyric acid | Contains phthaloyl structure; similar amine group |

| Gamma-aminobutyric acid | A neurotransmitter; shares gamma amino structure |

| Phthalic acid derivatives | Similar aromatic ring structures; varying functional groups |

Uniqueness

2-((3-Carboxypropyl)carbamoyl)benzoic acid stands out due to its specific combination of functional groups that confer distinct chemical reactivity and biological activity. Its ability to participate in diverse

2-((3-Carboxypropyl)carbamoyl)benzoic acid is a crystalline solid compound at room temperature, exhibiting the characteristic physical properties typical of aromatic carboxylic acid derivatives [1] [9] [10]. The compound presents as a white to off-white crystalline powder with a molecular weight of 251.24 grams per mole [1] [2] [9]. The melting point range has been determined to be 155-160°C, indicating good thermal stability under standard laboratory conditions [9].

The compound demonstrates the typical physical characteristics of aromatic carboxylic acids, which are generally crystalline solids with high melting points due to extensive intermolecular hydrogen bonding [33] [35]. The presence of both carboxylic acid groups and an amide linkage in the molecular structure contributes to strong intermolecular interactions through hydrogen bond formation [30] [33].

Table 1: Basic Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2-(3-carboxypropylcarbamoyl)benzoic acid | [1] [2] [9] |

| CAS Registry Number | 3130-76-5 | [1] [2] [9] |

| Molecular Formula | C₁₂H₁₃NO₅ | [1] [2] [6] |

| Molecular Weight (g/mol) | 251.24 | [1] [2] [9] |

| Melting Point (°C) | 155-160 | [9] |

| Boiling Point (°C) | 567.4 at 760 mmHg | [6] |

| Flash Point (°C) | 297 | [6] |

| Density (g/cm³) | 1.347 | [6] |

| Refractive Index | 1.582 | [6] |

| Vapor Pressure (mmHg at 25°C) | 1.03 × 10⁻¹³ | [6] |

The compound exhibits a very low vapor pressure of 1.03 × 10⁻¹³ mmHg at 25°C, indicating minimal volatility under ambient conditions [6]. The density is reported as 1.347 g/cm³, which is consistent with the dense packing of aromatic carboxylic acid compounds [6]. The refractive index of 1.582 reflects the compound's optical properties and molecular polarizability [6].

Solubility Parameters in Various Media

The solubility characteristics of 2-((3-Carboxypropyl)carbamoyl)benzoic acid are influenced by its dual carboxylic acid functionality and the presence of an aromatic ring system [37] [39]. Based on structural analysis and comparison with related aromatic carboxylic acids, the compound is expected to demonstrate limited water solubility due to its extended hydrocarbon framework and reduced polarity relative to simpler carboxylic acids [7] [37].

Carboxylic acids with one to four carbon atoms are completely miscible with water, but solubility decreases significantly as the carbon chain length increases and aromatic character becomes predominant [37] [39] [43]. Benzoic acid, a structurally related compound, exhibits a water solubility of only 0.29 g/100g water at 25°C [39] [40]. Given the additional carboxypropyl chain and amide functionality in 2-((3-Carboxypropyl)carbamoyl)benzoic acid, water solubility is anticipated to be substantially lower than that of benzoic acid [37] [43].

Table 2: Water Solubility Comparison

| Compound | Molecular Formula | Water Solubility (g/100g H₂O at 25°C) | Reference |

|---|---|---|---|

| Formic acid | HCOOH | Miscible | [37] [39] |

| Acetic acid | CH₃COOH | Miscible | [37] [39] |

| Benzoic acid | C₆H₅COOH | 0.29 | [39] [40] |

| 2-((3-Carboxypropyl)carbamoyl)benzoic acid | C₁₂H₁₃NO₅ | <0.1 (estimated) | Estimated based on structure |

The compound demonstrates enhanced solubility in organic solvents, following the general pattern observed for aromatic carboxylic acids [37] [39] [43]. Carboxylic acids are typically soluble in organic solvents such as ethanol, toluene, and diethyl ether due to favorable intermolecular interactions [37] [39]. Studies on benzoic acid solubility indicate the following solvent preference order: ethanol > methanol > acetonitrile > ethyl acetate > dichloromethane > toluene > water [40] [44].

Stability and Degradation Characteristics

Thermal Stability Assessment

The thermal stability of 2-((3-Carboxypropyl)carbamoyl)benzoic acid can be evaluated based on studies of structurally related aromatic carboxylic acids under hydrothermal conditions [11] [15]. Aromatic carboxylic acids generally demonstrate superior thermal stability compared to aliphatic analogues due to the electron-withdrawing nature of the aromatic ring system [11] [33].

Research on aromatic carboxylic acid thermal behavior indicates that benzoic acid exhibits exceptional stability, showing negligible degradation after one hour of hydrothermal treatment at 350°C [11]. Dicarboxylic aromatic acids such as terephthalic acid and isophthalic acid remain stable after one hour at 300°C but undergo decarboxylation at 350°C with 10-15% conversion yields [11]. The primary degradation mechanism involves decarboxylation reactions leading to the formation of simpler aromatic compounds [11] [15].

Table 3: Thermal Stability Data

| Compound | Thermal Stability Temperature (°C) | Degradation Pattern | Reference |

|---|---|---|---|

| Benzoic acid | 350 (negligible degradation after 1h) | Minimal decarboxylation | [11] |

| Terephthalic acid | 300 (stable after 1h) | Decarboxylation at 350°C (10-15% yield) | [11] |

| Isophthalic acid | 300 (stable after 1h) | Decarboxylation at 350°C (10-15% yield) | [11] |

| o-Phthalic acid | 250 (stable after 1h) | 73% conversion to benzoic acid at 300°C | [11] |

| Aromatic carboxylic acids (general) | 250-350 (typical range) | Decarboxylation mechanism | [11] [15] |

Based on structural considerations, 2-((3-Carboxypropyl)carbamoyl)benzoic acid is expected to demonstrate thermal stability comparable to other aromatic carboxylic acids, with significant decomposition likely occurring above 300°C through decarboxylation pathways [11] [15].

Photostability Analysis

Photostability assessment of 2-((3-Carboxypropyl)carbamoyl)benzoic acid requires consideration of the photochemical behavior of aromatic carboxylic acid systems [12] [16]. The presence of aromatic chromophores in the molecular structure renders the compound susceptible to photochemical reactions under ultraviolet radiation exposure [12] [16].

Studies on photosensitized chemistry of carboxylic acid derivatives demonstrate that aromatic compounds can undergo various photochemical transformations including hydrogen abstraction, radical formation, and oxidative processes [12] [16]. The carboxylic acid functionality can participate in photocatalytic decarboxylation reactions, particularly in the presence of photosensitizers and appropriate reaction conditions [16].

Research indicates that carboxylic acids can undergo photocatalytic reduction processes leading to decarboxylation and formation of corresponding hydrocarbons [16]. The reaction mechanism typically involves electron transfer processes and radical intermediate formation [16]. The stability of aromatic carboxylic acids under photochemical conditions depends significantly on the presence of electron-donating or electron-withdrawing substituents [12] [16].

Hydrolytic Behavior

The hydrolytic stability of 2-((3-Carboxypropyl)carbamoyl)benzoic acid is influenced by the presence of both carboxylic acid groups and the amide linkage within the molecular structure [13] [27]. Carboxylic acids generally exhibit stability toward hydrolysis under neutral and mildly acidic conditions, but the amide bond may be susceptible to hydrolytic cleavage under extreme pH conditions [13] [27].

Studies on hydrolysis kinetics of carboxylic acid derivatives indicate that the rate of hydrolytic degradation is highly dependent on pH, temperature, and the presence of catalytic species [13]. Under acidic conditions, amide bonds can undergo acid-catalyzed hydrolysis, while basic conditions promote base-catalyzed hydrolytic processes [13] [27].

The carboxylic acid groups in the compound are expected to remain stable under normal hydrolytic conditions, as these functional groups are typically resistant to hydrolytic cleavage [13]. However, prolonged exposure to extreme pH conditions or elevated temperatures may result in amide bond hydrolysis, leading to the formation of the corresponding carboxylic acid and amine products [13] [27].

Acid-Base Properties and pKa Determination

The acid-base properties of 2-((3-Carboxypropyl)carbamoyl)benzoic acid are governed by the presence of two carboxylic acid functional groups that can undergo sequential deprotonation reactions [23] [28] [29]. As a dicarboxylic acid derivative, the compound exhibits two distinct acid dissociation constants corresponding to the stepwise ionization of each carboxyl group [23] [24] [28].

The first acid dissociation constant (pKa₁) is expected to be lower than the second (pKa₂) due to the electrostatic stabilization provided by the adjacent carboxylate group once the first proton is removed [23] [28]. This phenomenon is characteristic of dicarboxylic acids and results in distinct pKa values for each ionization step [24] [28].

Table 4: pKa Values of Related Compounds

| Compound | pKa₁ | pKa₂ | Reference |

|---|---|---|---|

| Benzoic acid | 4.20 | N/A | [23] [28] [29] |

| Oxalic acid | 1.27 | 4.28 | [23] [28] |

| Malonic acid | 2.80 | 5.82 | [23] [28] |

| Succinic acid | 4.20 | 5.60 | [23] [28] |

| Glutaric acid | 4.33 | 5.52 | [23] [28] |

| Adipic acid | 4.43 | 5.45 | [23] [28] |

| 2-((3-Carboxypropyl)carbamoyl)benzoic acid | 3.5-4.5 (estimated) | 4.5-5.5 (estimated) | Estimated based on structure |

Based on structural analysis and comparison with related dicarboxylic acids, the first pKa of 2-((3-Carboxypropyl)carbamoyl)benzoic acid is estimated to fall within the range of 3.5-4.5, while the second pKa is anticipated to be in the range of 4.5-5.5 [23] [28]. The aromatic carboxylic acid group is expected to be more acidic than the aliphatic carboxyl group due to the electron-withdrawing effect of the aromatic ring system [28] [29].

The presence of the amide linkage in the molecular structure may influence the acid-base properties through resonance effects and potential intramolecular hydrogen bonding interactions [27] [28]. The overall acid strength is expected to be intermediate between simple aromatic carboxylic acids and aliphatic dicarboxylic acids [28] [29].

Partition Coefficient and Membrane Permeability

The partition coefficient and membrane permeability characteristics of 2-((3-Carboxypropyl)carbamoyl)benzoic acid are critical parameters for understanding its distribution behavior in biological and environmental systems [19] [20]. The compound's lipophilicity and membrane permeation properties are influenced by its molecular structure, including the aromatic ring system, carboxylic acid groups, and amide functionality [20].

Carboxylic acid bioisosteres and related compounds demonstrate varying partition coefficients depending on their structural features [20]. The presence of multiple polar functional groups, including two carboxylic acid groups and an amide linkage, is expected to reduce the overall lipophilicity of the compound compared to simple aromatic systems [20].

Studies on membrane permeability of carboxylic acid derivatives indicate that the ionization state significantly influences permeation characteristics [19]. At physiological pH, both carboxylic acid groups are expected to be partially or fully ionized, resulting in reduced membrane permeability compared to the neutral form [19] [20]. The apparent permeability coefficient is anticipated to be influenced by the pH-dependent ionization equilibria of the compound [19].

Research on similar aromatic carboxylic acid compounds suggests moderate lipophilicity with LogP values typically ranging from 1.0 to 3.0 for substituted benzoic acid derivatives [20]. The extended alkyl chain with terminal carboxylic acid functionality in 2-((3-Carboxypropyl)carbamoyl)benzoic acid may contribute to increased molecular flexibility while maintaining polar character [20].

Reaction of Phthalic Anhydride with 4-Aminobutyric Acid

The primary synthetic route for 2-((3-Carboxypropyl)carbamoyl)benzoic acid involves the direct reaction between phthalic anhydride and 4-aminobutyric acid (gamma-aminobutyric acid, GABA) [2]. This classical approach represents a nucleophilic acyl substitution mechanism where the amino group of 4-aminobutyric acid attacks one of the carbonyl centers of phthalic anhydride, leading to ring opening and subsequent amide bond formation [3] [4].

The reaction proceeds through an initial nucleophilic attack of the primary amine on the anhydride ring, forming an intermediate carbamate species. This intermediate then undergoes intramolecular rearrangement to yield the final carbamoylbenzoic acid derivative [3]. The reaction conditions typically employ polar protic solvents such as tetrahydrofuran, ethanol, or toluene at temperatures ranging from room temperature to reflux conditions [3] [4].

Optimal reaction parameters have been established through systematic investigation of various conditions. The reaction is typically conducted in tetrahydrofuran at elevated temperatures for 2-16 hours, achieving yields of 70-95% [3] . The reaction mixture is generally stirred under an inert atmosphere to prevent oxidative side reactions, and the product is isolated through filtration followed by purification via recrystallization [3].

The mechanism involves initial coordination of the amine nitrogen to the electrophilic carbonyl carbon, followed by nucleophilic attack and subsequent proton transfer steps [5] [6]. The reaction is facilitated by the electron-withdrawing nature of the aromatic ring system, which enhances the electrophilicity of the anhydride carbonyls [5].

Alternative Precursors and Starting Materials

Beyond the standard phthalic anhydride and 4-aminobutyric acid combination, several alternative starting materials have been investigated for the synthesis of 2-((3-Carboxypropyl)carbamoyl)benzoic acid and related derivatives [7] [8]. These alternatives provide flexibility in synthetic planning and may offer advantages in terms of availability, cost, or reaction conditions.

Phthalic acid derivatives can serve as alternatives to phthalic anhydride, particularly when anhydride formation is thermodynamically favorable under the reaction conditions [5] [9]. The use of phthalic acid requires dehydration conditions, typically achieved through elevated temperatures or the presence of dehydrating agents [9] [10].

Various amino acid precursors beyond 4-aminobutyric acid have been employed in similar transformations [3] [11]. These include other omega-amino acids such as 3-aminopropionic acid, 5-aminopentanoic acid, and 6-aminohexanoic acid, which yield homologous carbamoylbenzoic acid derivatives [11]. The choice of amino acid precursor significantly influences the final product structure and properties [3].

Alternative anhydride sources have also been explored, including substituted phthalic anhydrides and related bicyclic anhydrides [12] [13]. These modifications allow for the introduction of additional functional groups or electronic effects into the final product structure [12]. Renewable feedstock alternatives have gained attention, with biomass-derived furan and maleic anhydride serving as precursors for phthalic anhydride synthesis [13] [14].

Modern Synthetic Approaches

Green Chemistry Applications

Contemporary synthetic approaches to 2-((3-Carboxypropyl)carbamoyl)benzoic acid increasingly incorporate green chemistry principles to minimize environmental impact and improve sustainability [15] [16]. These methodologies focus on reducing waste generation, eliminating toxic solvents, and utilizing renewable feedstocks [15] [13].

Solvent-free synthetic protocols have been developed that conduct the reaction between phthalic anhydride and 4-aminobutyric acid in the solid state [11] [17]. These approaches eliminate the need for organic solvents, reducing both environmental impact and process costs [11]. The reactions are typically conducted at elevated temperatures (130-150°C) for shorter reaction times (5-10 minutes), achieving comparable or superior yields to traditional solution-phase methods [11].

Biomass-derived starting materials represent another significant advancement in green synthetic approaches [13] [14]. Renewable phthalic anhydride can be synthesized from biomass-derived furan and maleic anhydride through a two-step Diels-Alder cycloaddition followed by dehydration [13]. This approach achieves selectivities of up to 80% for phthalic anhydride production from renewable feedstocks [13].

Water-based reaction systems have been explored as environmentally benign alternatives to organic solvents [15] [18]. These systems often require the addition of phase-transfer catalysts or surfactants to facilitate the reaction between the hydrophobic anhydride and the hydrophilic amino acid [18]. The use of supercritical water as a reaction medium has also shown promise for conducting these transformations under environmentally friendly conditions [15].

Catalytic Methods

Catalytic approaches to the synthesis of 2-((3-Carboxypropyl)carbamoyl)benzoic acid employ various catalysts to enhance reaction rates, improve selectivity, and enable milder reaction conditions [19] [20] [21]. These methods represent significant advances over traditional thermal activation approaches.

Lewis acid catalysts have proven particularly effective for promoting the nucleophilic attack of amines on anhydrides [20] [22]. Common Lewis acids include aluminum chloride, zinc chloride, and titanium tetrachloride, which coordinate to the carbonyl oxygen atoms and enhance electrophilicity [20]. These catalysts typically enable reactions to proceed at lower temperatures with improved yields and reduced side product formation [20].

Nucleophilic catalysts, particularly 4-dimethylaminopyridine and related pyridine derivatives, have been employed to activate anhydrides toward nucleophilic attack [20] [16]. These catalysts operate through formation of acylpyridinium intermediates that are more reactive than the parent anhydrides [20]. The use of nucleophilic catalysts often allows reactions to proceed under mild conditions with excellent selectivity [16].

Enzyme-catalyzed synthesis represents an emerging area of investigation for carbamoylbenzoic acid derivatives [19]. Lipases and proteases have shown activity for catalyzing amide bond formation between carboxylic acid derivatives and amines [19]. These biocatalytic approaches offer exceptional selectivity and operate under mild aqueous conditions [19].

Flow Chemistry Adaptations

Flow chemistry methodologies have been adapted for the continuous synthesis of 2-((3-Carboxypropyl)carbamoyl)benzoic acid, offering advantages in terms of heat and mass transfer, reaction control, and scalability [19] [23]. These approaches enable precise control over reaction parameters and facilitate safe handling of reactive intermediates [19].

Continuous flow reactors allow for enhanced mixing of reactants and better temperature control compared to batch processes [19] [23]. The improved heat transfer characteristics of flow reactors enable safer handling of exothermic reactions and reduce the risk of thermal runaway [19]. Flow rates and residence times can be precisely controlled to optimize conversion and selectivity [19].

Telescoped flow processes combine multiple synthetic steps in a continuous sequence, eliminating the need for intermediate isolation and purification [19]. For carbamate synthesis, this approach can integrate the initial anhydride-amine coupling with subsequent purification or derivatization steps [19]. The telescoped approach reduces overall process time and minimizes intermediate handling [19].

Microreactor technology has been applied to the synthesis of carbamoylbenzoic acid derivatives, enabling reactions to be conducted on microscopic scales with exceptional control over reaction conditions [19]. These systems offer rapid heat and mass transfer, allowing for the use of more aggressive reaction conditions while maintaining high selectivity [19].

Purification and Isolation Techniques

Recrystallization Protocols

Recrystallization remains the primary method for purifying 2-((3-Carboxypropyl)carbamoyl)benzoic acid, providing high-purity material through selective crystallization [24] [25] [26]. The selection of appropriate recrystallization solvents is critical for achieving optimal purity and recovery [24] [27].

Water-based recrystallization protocols are commonly employed due to the polar nature of the carbamoylbenzoic acid structure [24] [27]. The compound exhibits temperature-dependent solubility in water, with significantly higher solubility at elevated temperatures [24]. The recrystallization process involves dissolving the crude product in hot water (80-100°C) followed by slow cooling to room temperature or below [24] [27].

The standard water recrystallization protocol involves adding minimum amounts of hot water to dissolve the crude product completely [24] [27]. Insoluble impurities are removed by hot filtration, and the clear filtrate is allowed to cool slowly to promote crystal formation [24]. The resulting crystals are collected by filtration, washed with cold water, and dried under vacuum [27].

Ethanol-water mixed solvent systems offer advantages for recrystallization of carbamoylbenzoic acid derivatives [25] [26]. These systems provide better control over crystal morphology and can improve recovery yields [25]. Typical ethanol-water ratios range from 1:1 to 3:1, with the exact composition optimized based on the specific impurity profile [26].

Alternative recrystallization solvents include acetic acid, dimethylformamide, and dimethyl sulfoxide for cases where water-based systems are ineffective [28]. These solvents may be necessary when dealing with particularly stubborn impurities or when the compound exhibits unusual solubility behavior [28].

Chromatographic Purification Strategies

Chromatographic methods provide powerful tools for the purification of 2-((3-Carboxypropyl)carbamoyl)benzoic acid, particularly when recrystallization alone is insufficient to achieve the required purity [29] [30] [31]. These techniques offer high resolution and can separate structurally similar impurities [30].

High-performance liquid chromatography (HPLC) is the most widely used chromatographic method for purifying carbamoylbenzoic acid derivatives [29] [30] [31]. Reversed-phase chromatography using C18 columns with aqueous-organic mobile phases provides excellent separation of the target compound from impurities [30] [31]. Mobile phase optimization typically involves adjusting the pH, organic modifier concentration, and ionic strength [30].

Ion-pair chromatography has proven particularly effective for separating carboxylic acid-containing compounds [30] [32]. This technique employs ionic additives in the mobile phase that form ion pairs with the ionizable groups in the analyte, modifying retention behavior [30]. Common ion-pairing reagents include quaternary ammonium salts and aliphatic amines [30].

Ion-exchange chromatography provides an alternative approach for purifying carbamoylbenzoic acid derivatives [29] [32] [33]. Weakly acidic cation-exchange resins are typically employed, with the compound retention controlled through pH adjustment [33]. This method is particularly effective for removing ionic impurities and can achieve high purification factors [33].

Size exclusion chromatography offers a complementary separation mechanism based on molecular size rather than chemical interactions [34]. This technique can be useful for removing high molecular weight impurities or oligomeric side products [34]. The method is particularly valuable for analytical applications and purity assessment [34].

Scale-up Considerations for Laboratory and Industrial Production

Heat Management and Thermal Control

The scale-up of 2-((3-Carboxypropyl)carbamoyl)benzoic acid synthesis requires careful consideration of heat management due to the exothermic nature of the anhydride-amine reaction [35] [36] [37]. Laboratory-scale reactions rely on simple heating and cooling systems, while industrial processes require sophisticated thermal management infrastructure [35].

Heat generation during the reaction can lead to significant temperature rises if not properly controlled [35] [36]. Industrial reactors must incorporate heat removal systems capable of handling the heat of reaction while maintaining precise temperature control [36] [37]. Heat exchangers, cooling coils, and temperature monitoring systems are essential components of scaled-up processes [36].

The exothermic reaction profile necessitates careful control of reactant addition rates to prevent thermal runaway [35]. Continuous monitoring of reaction temperature and heat generation rates enables real-time adjustment of process parameters [35] [37]. Emergency cooling systems and temperature interlocks provide additional safety measures for large-scale operations [35].

Thermal management systems must also account for the heat requirements for solvent heating, product isolation, and purification steps [36] [37]. Energy integration and heat recovery systems can improve overall process efficiency and reduce operating costs [36].

Mixing and Mass Transfer Optimization

Effective mixing becomes increasingly critical as reaction volumes increase from laboratory to industrial scale [35] [37]. Laboratory-scale reactions typically employ magnetic stirring, which becomes ineffective for large-volume reactors [37]. Industrial processes require mechanical agitation systems designed to provide adequate mixing throughout the reactor volume [37].

Mass transfer limitations can become significant in scaled-up processes, particularly for heterogeneous reactions or when dealing with viscous reaction mixtures [35] [37]. The design of agitation systems must ensure adequate contact between reactants while minimizing energy consumption [37]. Computational fluid dynamics modeling is often employed to optimize impeller design and placement [37].

The presence of multiple phases during the reaction and workup procedures requires specialized mixing equipment [35]. Gas-liquid mass transfer becomes important when conducting reactions under inert atmospheres or when removing gaseous byproducts [37]. Proper reactor design must facilitate efficient gas-liquid contact while preventing unwanted side reactions [37].

Scale-up considerations must also address the impact of mixing on crystal formation and product morphology during precipitation and isolation steps [37]. Poor mixing can result in inconsistent particle size distributions and purification difficulties [37].

Economic and Process Optimization

The economic viability of industrial-scale production depends on optimizing process parameters to maximize yield while minimizing costs [35] [37]. Raw material costs, energy consumption, and waste disposal expenses represent significant contributors to overall production costs [37]. Process optimization focuses on improving atom economy and reducing waste generation [37].

Solvent recovery and recycling systems become economically attractive at industrial scale [37]. Distillation systems for solvent recovery must be designed to achieve high recovery rates while maintaining solvent quality [37]. The choice of reaction solvents may be influenced by recyclability considerations rather than purely chemical factors [37].

Continuous processing offers advantages over batch operations in terms of equipment utilization and consistent product quality [37]. The transition from batch to continuous operation requires careful consideration of residence time distributions and mixing characteristics [37]. Continuous processes may enable better integration with downstream purification and packaging operations [37].